5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one
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Overview
Description
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic addition and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydroxylamine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural: A halogenated analog with similar reactivity.
5-(Ethoxymethyl)furfural: An ether derivative with different solubility properties.
Uniqueness
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a hydroxymethyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
194421-58-4 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-5(7)4-9/h5,9H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
LDGQOXDKXIZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1CO)C |
Origin of Product |
United States |
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